LU-002i
Description
Overview of the Ubiquitin-Proteasome System and Proteasome Complexes
The Ubiquitin-Proteasome System (UPS) is the primary intracellular pathway responsible for the regulated degradation of most short-lived, misfolded, or damaged proteins in eukaryotic cells. This intricate system is crucial for cellular homeostasis, influencing processes such as cell cycle progression, inflammation, and antigen presentation. fishersci.caciteab.comebiohippo.com
At the core of the UPS is the 26S proteasome, a large, multi-component protein complex. The 26S proteasome is composed of a 20S catalytic core particle (CP) flanked by one or two 19S regulatory particles (RPs). fishersci.caciteab.comebiohippo.comguidetopharmacology.org The 20S CP is a barrel-shaped structure formed by four stacked heptameric rings: two outer α-rings and two inner β-rings. fishersci.cawikipedia.orgmims.com The proteolytic active sites are located within the inner β-rings. fishersci.cawikipedia.org
Architecture and Subunit Composition of the Constitutive Proteasome (cCP) and Immunoproteasome (iCP)
The 20S core particle of the proteasome contains three catalytically active β-subunits in each of its two inner rings. In the constitutive proteasome (cCP), which is ubiquitously expressed in all cell types, these catalytic subunits are β1, β2, and β5. fishersci.cawikipedia.orgmims.comwikidata.orgebi.ac.uk These subunits are traditionally associated with caspase-like, trypsin-like, and chymotrypsin-like activities, respectively, based on their preferred cleavage specificities. wikipedia.orgwikidata.org
Biological Roles of Immunoproteasomes in Antigen Processing and Cellular Homeostasis
The immunoproteasome plays a pivotal role in the adaptive immune response, particularly in Major Histocompatibility Complex (MHC) class I antigen presentation. fishersci.cawikipedia.orgmims.comwikidata.orguni.luwikipedia.org Its altered catalytic activity, characterized by reduced caspase-like activity and enhanced chymotrypsin-like and trypsin-like activities compared to the cCP, is crucial for generating peptides with specific C-terminal residues, often hydrophobic, that are optimally suited for binding to MHC class I molecules. fishersci.cawikidata.orgnih.govwikipedia.org These peptides are then presented on the cell surface, allowing surveillance by cytotoxic CD8+ T cells to detect and eliminate pathogen-infected or cancerous cells. fishersci.cauni.lu
Rationale for Developing Subunit-Selective Proteasome Inhibitors as Research Probes
The development of subunit-selective proteasome inhibitors is of significant importance in biomedical research. Unlike pan-proteasome inhibitors, such as bortezomib (B1684674) and carfilzomib, which broadly inhibit multiple catalytic sites of both constitutive and immunoproteasomes, selective inhibitors allow for the precise interrogation of individual proteasome active site functions. uni.luguidetopharmacology.org
These highly specific chemical probes are invaluable tools for:
Understanding functional redundancy and specialization: Selective inhibitors help in distinguishing the roles of individual subunits and assessing potential functional redundancies or specializations within the proteasome complex.
Identifying therapeutic targets: Understanding the specific roles of each subunit can reveal novel therapeutic targets for various diseases, including autoimmune disorders, inflammatory conditions, and certain cancers. For instance, inhibition of specific β2 sites has been shown to sensitize myeloma cells to other proteasome inhibitors. uni.lunovusbio.com
Contextualization of LU-002i as a β2i-Selective Immunoproteasome Inhibitor
This compound is a notable example of a novel, highly selective immunoproteasome inhibitor. It is an epoxyketone derivative specifically designed to target the β2i (MECL-1) subunit of the immunoproteasome. uni.luciteab.comoncotarget.comontosight.ai Its development involved extensive chemical synthesis and biological screening of compound libraries, building upon the scaffold of existing proteasome inhibitors like ONX 0914. citeab.comoncotarget.comontosight.ai
Detailed research findings have characterized this compound's inhibitory profile. In cell lysates, this compound demonstrates potent inhibition of the β2i subunit with an IC50 value of 220 nM. Crucially, it exhibits significant selectivity, showing approximately 45-fold preference for β2i over its constitutive counterpart, β2c. citeab.comoncotarget.com While originally described as a mixture of diastereomers, subsequent analysis confirmed that a specific diastereomer, compound 87, is the primary active component responsible for its β2i selectivity and potency. uni.luoncotarget.com this compound has been shown to be a potent inhibitor of β2i within intact cells. uni.luoncotarget.com The identification and characterization of this compound contribute significantly to the complete set of available subunit-selective proteasome inhibitors, providing a valuable tool for future research into the specific biological roles of the β2i subunit. citeab.comoncotarget.com
Table 1: Selectivity Profile of this compound
| Subunit Targeted | IC50 (nM) (in Raji cell lysates) citeab.comoncotarget.com | Selectivity (vs. β2c) citeab.comoncotarget.com |
| β2i | 220 | 45-fold |
Table 2: Catalytic Subunits of Constitutive Proteasome (cCP) and Immunoproteasome (iCP)
| Proteasome Type | Catalytic Subunit | Alternative Name / Gene | Primary Activity |
| Constitutive | β1 | Caspase-like | |
| Constitutive | β2 | Trypsin-like | |
| Constitutive | β5 | Chymotrypsin-like | |
| Immunoproteasome | β1i | LMP2 / PSMB9 | Caspase-like |
| Immunoproteasome | β2i | MECL-1 / PSMB10 | Trypsin-like |
| Immunoproteasome | β5i | LMP7 / PSMB8 | Chymotrypsin-like |
Properties
Molecular Formula |
C35H52N4O7 |
|---|---|
Molecular Weight |
640.822 |
IUPAC Name |
(S)-N-((S)-3-((1S,4aR,8aR)-Decahydronaphthalen-1-yl)-1-((R)-2-methyloxiran-2-yl)-1-oxopropan-2-yl)-3-(4-methoxyphenyl)-2-((S)-2-(2-morpholinoacetamido)propanamido)-propanamide |
InChI |
InChI=1S/C35H52N4O7/c1-23(36-31(40)21-39-15-17-45-18-16-39)33(42)38-30(19-24-11-13-27(44-3)14-12-24)34(43)37-29(32(41)35(2)22-46-35)20-26-9-6-8-25-7-4-5-10-28(25)26/h11-14,23,25-26,28-30H,4-10,15-22H2,1-3H3,(H,36,40)(H,37,43)(H,38,42)/t23-,25+,26-,28+,29-,30-,35+/m0/s1 |
InChI Key |
IJXUVRJYZJRYCL-DCGCUPEZSA-N |
SMILES |
O=C(N[C@@H](C[C@@H]1CCC[C@@]2([H])CCCC[C@@]12[H])C([C@]3(C)OC3)=O)[C@@H](NC([C@@H](NC(CN4CCOCC4)=O)C)=O)CC5=CC=C(OC)C=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LU-002i; LU 002i; LU002i |
Origin of Product |
United States |
Discovery and Rational Design of Lu 002i
Historical Context of Proteasome Inhibitor Development Leading to Subunit Selectivity Approaches
The journey towards selective proteasome inhibition began with the discovery and validation of the ubiquitin-proteasome system as a critical pathway for protein degradation in eukaryotic cells. nih.govrupress.orgmdpi.com The initial therapeutic success of broad-spectrum proteasome inhibitors, most notably bortezomib (B1684674), in treating multiple myeloma, established the proteasome as a viable drug target. nih.govnih.gov However, the widespread inhibition of all proteasome activity by these first-generation drugs often led to significant side effects, as the proteasome plays a crucial role in the normal functioning of all cells. nih.gov
This challenge spurred the development of inhibitors with greater specificity. The discovery of the immunoproteasome, a distinct form of the proteasome predominantly expressed in hematopoietic cells, opened a new avenue for targeted therapy. The immunoproteasome's unique catalytic subunits—β1i (LMP2), β2i (MECL-1), and β5i (LMP7)—play specialized roles in the immune system, including antigen presentation. acs.orgresearchgate.net This tissue-specific expression profile suggested that selectively inhibiting immunoproteasome subunits could offer a more targeted therapeutic approach for autoimmune diseases and certain cancers, with a potentially improved safety profile. acs.orgresearchgate.net
Early efforts in developing selective inhibitors were largely guided by X-ray crystallography, which revealed structural differences in the substrate-binding channels of the β1 and β5 subunits between the constitutive and immunoproteasome. acs.orgresearchgate.net This allowed for the rational design of inhibitors targeting these subunits. However, the high degree of structural similarity between the β2c (constitutive) and β2i (immuno) subunits posed a significant challenge for the rational design of selective inhibitors. acs.orgresearchgate.net
Structure-Based Design Principles Employed in the Derivation of LU-002i
Given the high structural homology between the β2c and β2i subunits, the development of this compound was not a straightforward rational design process but rather a sophisticated structure-based approach coupled with the screening of a focused compound library. acs.orgresearchgate.net The core principle was to exploit subtle differences in the substrate-binding pockets that might not be immediately apparent from static crystal structures.
The design strategy for the library of compounds that led to this compound was informed by existing knowledge of proteasome inhibitor scaffolds, particularly the peptide epoxyketones. core.ac.uksemanticscholar.orgacs.orgnih.gov These compounds feature a peptide-like backbone that interacts with the substrate-binding channel and an electrophilic epoxyketone "warhead" that forms a covalent bond with the active site threonine residue of the proteasome subunit. The selectivity of these inhibitors is largely determined by the amino acid residues at the P1, P2, and P3 positions of the peptide scaffold.
Evolution from Precursor Scaffolds to Achieve β2i Selectivity (e.g., ONX 0914 Derivatives)
A key breakthrough in the development of β2i-selective inhibitors came from the study of the immunoproteasome inhibitor ONX 0914. acs.orgresearchgate.net While ONX 0914 is primarily a β5i-selective inhibitor, it was observed to exhibit slight selectivity for β2i over β2c. acs.orgresearchgate.net This observation provided a crucial starting point for the development of more potent and selective β2i inhibitors.
Researchers noted that modifications to the P1 residue of the ONX 0914 scaffold could significantly impact subunit selectivity. Specifically, the introduction of large, bulky aliphatic amino acid residues at the P1 position was found to enhance selectivity for the β2i subunit. acs.orgresearchgate.net This led to the hypothesis that the S1 binding pocket of the β2i subunit could accommodate larger hydrophobic residues more favorably than the β2c subunit.
Following this lead, a series of ONX 0914 derivatives were synthesized with various large aliphatic groups at the P1 position. This systematic exploration culminated in the design of this compound, which features a decahydronaphthalene (B1670005) moiety at the P1 position. researchgate.net This bulky, hydrophobic group proved to be a key structural feature for achieving high selectivity for the β2i subunit.
Synthetic Methodologies Utilized in the Production of this compound
This compound belongs to the class of peptide α',β'-epoxyketone proteasome inhibitors. The synthesis of such compounds generally involves a multi-step process that includes solid-phase or solution-phase peptide synthesis to construct the peptide backbone, followed by the introduction of the epoxyketone warhead. core.ac.ukacs.orgnih.gov
The production of the compound library from which this compound was identified involved established protocols for the chemical synthesis of peptide epoxyketones. This typically involves the coupling of N-terminally protected amino acids to build the desired peptide sequence. The final step is the attachment of the epoxyketone moiety to the C-terminus of the peptide. The synthesis of the decahydronaphthalene amino acid precursor for this compound would have been a critical and non-standard step in this process. The generation of a library of compounds with diverse and bulky P1 side chains was a substantial synthetic undertaking that enabled the discovery of this compound's unique selectivity profile.
Identification and Initial Characterization of this compound as a Subunit-Selective Ligand
This compound was identified as a potent and selective β2i inhibitor through the screening of the synthesized compound library. acs.orgnih.gov The primary method used for its characterization was competitive activity-based protein profiling (ABPP). acs.orgnih.gov ABPP is a powerful chemical proteomic technique that utilizes active site-directed probes to assess the potency and selectivity of inhibitors against entire enzyme families in a native biological context.
In these assays, cell lysates containing both constitutive and immunoproteasomes were incubated with varying concentrations of this compound before being treated with a broad-spectrum proteasome activity-based probe. The ability of this compound to prevent the labeling of specific proteasome subunits by the probe was then quantified to determine its inhibitory potency (IC50 value) for each subunit.
The results of these competitive ABPP experiments demonstrated that this compound is a highly selective inhibitor of the β2i subunit. acs.orgnih.gov To further understand the structural basis for this selectivity, co-crystal structures of this compound in complex with humanized yeast proteasomes were determined. nih.gov Yeast proteasomes were engineered to contain the human β2i active site, providing a model system for structural studies. These crystallographic analyses visualized the specific interactions between the decahydronaphthalene group of this compound and the S1 binding pocket of the β2i subunit, confirming that the bulky side chain is a key determinant of its selectivity. nih.gov
Inhibitory Activity of this compound and its Precursor Scaffolds
| Compound | β2i IC50 (nM) | β2c IC50 (nM) | Selectivity (β2c/β2i) |
| ONX 0914 | 590 | 1100 | ~1.9-fold |
| This compound | 220 | >10000 | >45-fold |
Data sourced from competitive ABPP assays in Raji cell lysates. acs.orgnih.gov
Selectivity Profile of this compound Across All Catalytic Proteasome Subunits
| Subunit | IC50 (nM) |
| β1c | >10000 |
| β1i | >10000 |
| β2c | >10000 |
| β2i | 220 |
| β5c | >10000 |
| β5i | >10000 |
Data sourced from competitive ABPP assays in Raji cell lysates. nih.gov
Molecular Mechanism of Action and Subunit Selectivity of Lu 002i
Detailed Analysis of LU-002i's Inhibitory Profile Against Immunoproteasome Subunits
This compound exhibits a distinct inhibitory profile, primarily targeting the β2i subunit with high potency while demonstrating significantly reduced activity against other proteasome catalytic sites.
This compound is characterized as a β2i-selective inhibitor nih.govnih.gov. Its inhibitory potency against the β2i subunit has been determined with an IC₅₀ value of 220 nM nih.govnih.gov. Furthermore, this compound has been shown to be a potent inhibitor of β2i within intact cells. Initial characterizations of this compound described it as a mixture of diastereomers, with subsequent analysis identifying compound 87 as the active diastereomer responsible for its inhibitory activity.
While exhibiting strong selectivity for β2i, this compound also demonstrates some inhibitory activity against the β2c subunit, albeit at considerably higher concentrations. Studies indicate that this compound is approximately 45-fold selective for β2i over β2c nih.govnih.gov. The IC₅₀ value for this compound against the β2c subunit is reported to be 2.5 µM. Another study reported an approximate 70-fold selectivity over β2c.
The design and selectivity of this compound are specifically focused on the β2 subunits. Unlike inhibitors for β1c, β1i, β5c, and β5i subunits, which exploit identifiable differences in their substrate-binding channels, the development of β2c or β2i selective compounds was challenging due to their high structural similarity nih.govnih.gov. Consequently, this compound shows no significant inhibitory activity against the other catalytic subunits of human constitutive proteasomes (β1c, β5c) or immunoproteasomes (β1i, β5i). This highly selective profile underscores its utility as a precise tool for investigating the specific roles of the β2i subunit.
The inhibitory profile of this compound is summarized in the table below:
| Proteasome Subunit | IC₅₀ (nM) | Selectivity (vs. β2i) |
| β2i | 220 nih.gov | N/A |
| β2c | 2500 | ~45-fold (β2i selective) nih.gov |
| β1c | >10000 | No significant inhibition |
| β1i | >10000 | No significant inhibition |
| β5c | >10000 | No significant inhibition |
| β5i | >10000 | No significant inhibition |
Note: IC₅₀ values for β1c, β1i, β5c, and β5i are inferred as significantly higher (i.e., negligible inhibition) based on the highly selective nature of this compound for β2i and the reported challenges in designing β2-selective inhibitors due to the distinct binding channels of other subunits nih.govnih.gov.
Structural Basis of β2i Selectivity
The remarkable selectivity of this compound for the β2i subunit is rooted in specific structural interactions within the proteasome's active site, elucidated through co-crystallographic studies.
Co-crystal structures, particularly with β2 humanized yeast proteasomes, have been instrumental in visualizing the protein-ligand interactions that dictate this compound's subunit specificity nih.govnih.gov. While obtaining crystallographic data for this compound (compound 5) directly with the mutant β2 active site proved challenging, possibly due to impaired reactivity of chimeric subunits and the compound's poor aqueous solubility, complex structures with derivatives of this compound have successfully provided insights into its binding mode nih.gov. These studies have allowed researchers to decipher subtle yet significant differences in the β2 substrate-binding channels.
The observed selectivity of this compound for β2i is primarily driven by the differential adaptability of the P1-site in the β2i versus β2c active sites. The β2i-active site exhibits a greater capacity to accommodate bulky P1-residues of inhibitors. In contrast, the corresponding site in β2c appears to be more rigid, which impedes the binding of inhibitors featuring large P1-sites. This rigidity in β2c is notably influenced by a hydrogen bond interaction between Asp53 and His35, which can sterically hinder the entry of bulky P1-moieties.
This compound incorporates a decahydronaphthalene (B1670005) moiety at its P1 position. This apolar decalin group, while contributing to the compound's poor aqueous solubility, is crucial for its selective engagement with the more adaptable β2i active site nih.gov. The structural differences, particularly the flexibility and specific amino acid residues (like Asp53 vs. Glu53 in homologous positions in β2c and β2i, respectively) within the active sites, play a pivotal role in dictating the differential binding affinity and the pronounced selectivity of this compound for the β2i subunit nih.gov.
Conformational Dynamics of Proteasome Active Sites Influenced by this compound Binding
The structural basis for the observed subunit selectivity of this compound has been elucidated through co-crystal structures, particularly with β2 humanized yeast proteasomes wikipedia.org. These structural analyses are crucial for visualizing the specific protein-ligand interactions that dictate subunit specificity wikipedia.org.
Research indicates that the β2i-active site exhibits greater adaptability to accommodate bulky P1-residues of inhibitors, a characteristic that facilitates the binding of compounds like this compound nih.gov. In contrast, the corresponding active site in the β2c subunit appears to be more rigid nih.gov. This rigidity in β2c is partly attributed to a hydrogen bond interaction between Asp53 and His35, which may sterically hinder or otherwise oppose the binding of inhibitors possessing large P1-sites nih.gov. This conformational difference in the active site pockets, particularly their flexibility and specific hydrogen bonding networks, is a key determinant in the pronounced β2i selectivity of this compound.
Application of Lu 002i As a Biochemical Research Tool
Development and Utility of LU-002i as an Activity-Based Probe (ABP) for β2i
This compound was developed as a subunit-selective inhibitor of the human proteasome β2i subunit fishersci.comnih.govnih.gov. Its design was based on the ONX 0914 scaffold, with modifications involving the installation of large P1-sites to achieve pronounced β2i-selectivity and potency fishersci.com. This compound is notable as the only known β2i-selective ligand identified to date fishersci.com. Initially characterized as a mixture of diastereomers, subsequent analysis revealed that an enantiopure all-cis decalin-containing compound (compound 87) was the active ingredient responsible for its proteasome inhibition activity wikipedia.orgnih.govscbt.com.
The inhibitory activity of this compound against various human proteasome catalytic sites has been extensively characterized using competitive activity-based protein profiling (ABPP) assays in Raji cell lysates. This compound demonstrates potent inhibition of β2i with an IC50 value of 0.18 µM, exhibiting a remarkable 67-fold selectivity over the β2c subunit (IC50: 12.1 µM) fishersci.com. It shows negligible inhibition against other proteasome subunits, including β5i, β5c, β1i, and β1c, at concentrations up to 100 µM.
Table 1: Inhibitory Activity of this compound against Human Proteasome Catalytic Sites
| Proteasome Subunit | IC50 (µM) in Raji Cell Lysates | Selectivity Ratio (vs. β2i) |
| β2i | 0.18 | 1 |
| β2c | 12.1 | 67-fold (β2c/β2i) |
| β5i | >100 | - |
| β5c | >100 | - |
| β1i | >100 | - |
| β1c | >100 | - |
Note: Data derived from competitive ABPP assays in Raji cell lysates.
A key advancement in the utility of this compound has been its functionalization at the P2-site to generate an activity-based probe (ABP) fishersci.com. This modification transforms the selective inhibitor into a tool capable of covalently labeling its target, thereby enabling the direct detection and study of β2i activity. The development of such subunit-selective activity-based probes for proteasomes is a significant area of research, expanding the repertoire of tools available for studying proteasome function.
As an ABP, this compound facilitates the visualization and quantification of β2i activity within various research models fishersci.com. These ABPP probes are instrumental in visualizing the six distinct catalytic activities of human constitutive and immunoproteasomes. They can effectively label their designated proteasome subunits in biological samples, including Raji cell extracts and even living Raji cells. The visualization of labeled proteasome subunits can be achieved through techniques such as SDS-PAGE gel electrophoresis, especially when combined with different fluorophores, allowing for the detection of specific proteasome activities.
Utilization in Competitive Activity-Based Protein Profiling (ABPP) Assays
Competitive ABPP assays are a cornerstone of this compound's application in biochemical research. These assays are crucial for precisely determining the selectivity and potency of inhibitors against specific proteasome subunits fishersci.comscbt.com. In a competitive ABPP assay, the compound of interest (e.g., this compound) is incubated with the enzyme, followed by the addition of a fluorescent or biotinylated activity-based probe. The extent to which the compound prevents the probe from binding to the active site reflects its inhibitory potency and selectivity. Subsequent analysis, often involving SDS-PAGE and immunoblotting, allows for the visualization and quantification of the inhibited subunits. This methodology has been pivotal in characterizing this compound's high selectivity for β2i over other proteasome subunits.
Contribution to the Elucidation of Individual Catalytic Activities of Human Proteasomes
The human proteasome, a multi-catalytic protease complex, possesses three primary catalytic activities: caspase-like (β1), trypsin-like (β2), and chymotrypsin-like (β5). In response to inflammatory stimuli, such as interferon-γ (IFN-γ), the standard catalytic subunits (β1c, β2c, β5c) are replaced by their inducible counterparts, β1i (LMP2), β2i (MECL-1), and β5i (LMP7), forming immunoproteasomes fishersci.com. The β2i subunit, specifically, exhibits trypsin-like activity.
This compound, as a highly selective β2i inhibitor, plays a crucial role in elucidating the individual catalytic activities of human proteasomes fishersci.com. By selectively targeting β2i, researchers can investigate its specific contribution to protein degradation pathways without significantly affecting other proteasome activities. Subunit-selective proteasome inhibitors, including this compound, are invaluable tools for assessing the biological and medicinal relevance of individual proteasome active sites. Furthermore, co-crystal structures of proteasomes with selective ligands, such as those involving β2-humanized yeast proteasomes, provide atomic-level insights into protein-ligand interactions and reveal subtle differences in substrate binding channels that contribute to subunit specificity. This structural information, combined with biochemical data obtained using this compound, significantly advances the understanding of proteasome heterogeneity and function.
Application in Cell Lysate-Based Biochemical Studies
This compound and its ABP derivatives are highly functional in cell lysates, making them indispensable tools for various biochemical studies fishersci.com. The determination of this compound's IC50 values for β2i and β2c, as well as its selectivity profile, was primarily conducted in human Raji cell lysates using competitive ABPP assays fishersci.comnih.govnih.govscbt.com.
Cell lysates provide a controlled environment to study protein function, interactions, and enzymatic activities outside of intact cells. The use of this compound in such studies allows for the precise quantification of the functional fraction of specific proteasome subunits. This application is crucial for understanding the biochemical mechanisms underlying proteasome activity and for identifying potential therapeutic targets within the proteasome system.
Preclinical Research Methodologies Employing Lu 002i
In Vitro Experimental Models
In vitro models provide controlled environments for detailed mechanistic studies of LU-002i's interaction with the proteasome.
Humanized Yeast Proteasome Systems
Humanized yeast proteasome systems have been instrumental in visualizing the intricate protein-ligand interactions that dictate the subunit specificity of this compound. Co-crystal structures obtained with β2 humanized yeast proteasomes have provided critical insights into how this compound selectively binds to its target subunits. These structural studies are crucial for understanding the molecular basis of its selectivity.
Mammalian Cell Lysates (e.g., Raji cell lysates)
The inhibitory potency and selectivity of this compound have been rigorously evaluated in mammalian cell lysates, notably those derived from Raji cells. Competitive Activity-Based Protein Profiling (ABPP) assays conducted in Raji cell lysates demonstrated this compound's pronounced selectivity for the β2i subunit. The inhibitory concentration 50% (IC50) values determined were 0.18 µM for β2i and 12.1 µM for β2c, yielding a β2c/β2i selectivity ratio of 67. Comparative ABPP assays in Raji cell extracts further supported these findings.
Table 1: Inhibitory Potency of this compound in Raji Cell Lysates
| Proteasome Subunit | IC50 (µM) | Selectivity Ratio (β2c/β2i) | Assay Method | Reference |
| β2i | 0.18 | - | Competitive ABPP | |
| β2c | 12.1 | 67 | Competitive ABPP |
Cell Line-Based Assays for Proteasome Function
Beyond cell lysates, this compound has been investigated in intact cell lines to assess its cellular activity. In studies using RPMI-8226 cells, this compound exhibited selective targeting of the β2i subunit with an IC50 value of 0.159 μM, without significantly impacting other proteasome subunits. While this compound has shown functionality in cell lysates, its ability to penetrate cell membranes and its effectiveness in vivo remain areas for further investigation.
Biochemical and Molecular Assays for Evaluating Proteasome Inhibition
Various biochemical and molecular assays are employed to quantify and characterize the inhibitory effects of this compound on proteasome function and to confirm its target engagement.
Fluorescence-Based Enzyme Assays
The evaluation of this compound's inhibitory activity often relies on Activity-Based Protein Profiling (ABPP), a chemical proteomics approach that can utilize fluorescent reporters. ABPP employs activity-based probes (ABPs) that covalently bind to the active site of enzymes in an activity-dependent manner. These ABPs are frequently equipped with a fluorophore or a biotin (B1667282) tag for detection, including via fluorescence-based methods. For instance, certain ABPs, like BODIPY(FL)-LU-112, are designed to label β2c/i subunits and can be used in two-step ABPP protocols where a fluorescent tag is introduced after cell lysis for visualization of enzyme activities by gel electrophoresis and fluorescence scanning. This allows for the sensitive and robust monitoring of proteasome activity and the assessment of inhibitor efficacy.
Western Blotting and Immunoprecipitation Techniques for Target Engagement
Western blotting and immunoprecipitation are crucial molecular techniques used to confirm target engagement and analyze changes in protein levels following proteasome inhibition by this compound. Western blotting, which separates proteins by molecular weight for antibody-based detection, is a standard method for assessing protein expression. Immunoprecipitation (IP) is often used prior to Western blotting to isolate a specific protein of interest or protein complexes from cell or tissue lysates.
Proteomic Approaches for Identifying Off-Target Interactions
Proteomic approaches, specifically Activity-Based Protein Profiling (ABPP), have been instrumental in characterizing this compound. This compound was developed as part of a suite of subunit-selective proteasome inhibitors and ABPP probes designed to visualize the six catalytic activities of human constitutive proteasomes (cCPs) and immunoproteasomes (iCPs) acs.orgnih.govtum.de. ABPP allows for the assessment of a compound's selectivity by measuring its inhibitory effects across different proteasome subunits.
In the context of this compound, ABPP studies demonstrated its selectivity for the β2i subunit of the immunoproteasome. This selectivity is crucial for understanding the compound's targeted action and for differentiating its activity from other proteasome subunits, thereby providing insights relevant to potential off-target interactions within the proteasome family. For instance, this compound (referred to as compound 5 in some studies) exhibited an IC₅₀ value of 220 nM against β2i, with a 45-fold selectivity over β2c nih.govtum.de. This contrasts with LU-002c (compound 4), which showed selectivity for β2c nih.govtum.de.
The following table summarizes the inhibitory potency and selectivity of this compound:
| Compound | Target Subunit | IC₅₀ (nM) | Selectivity (β2c/β2i or β2i/β2c) |
| This compound | β2i | 220 | 45-fold (β2c/β2i) |
| LU-002c | β2c | 8 | 40-fold (β2i/β2c) |
Structural Biology Techniques
Structural biology techniques have been pivotal in deciphering the molecular interactions of this compound with its target proteasome subunits, providing atomic-level insights into its selectivity. These techniques are essential for understanding how molecules interact and change over time, which is crucial for comprehending biomolecular function technologynetworks.com.
X-ray crystallography has been extensively utilized to visualize the protein-ligand interactions of this compound in complex with proteasomes. Co-crystal structures with β2 humanized yeast proteasomes were obtained to elucidate the structural basis for the observed subunit specificity of this compound acs.orgnih.govtum.depdbj.org. These structures revealed key differences in the substrate-binding channels of the β2c and β2i subunits that are critical for inhibitor selectivity acs.orgnih.gov.
Specifically, structural analysis of proteasome complexes with a derivative of this compound demonstrated that the β2i-active site possesses greater adaptability to accommodate bulky P1-residues compared to the β2c site, which appears to be more rigid nih.gov. This structural flexibility in β2i, visualized through X-ray crystallography, provides a molecular explanation for the observed selectivity of this compound for the β2i subunit nih.gov. A relevant crystallographic entry, PDB ID 6HWA, corresponds to the yeast 20S proteasome in complex with a related compound, further supporting the use of such structural data to understand proteasome inhibition pdbj.org.
The development of this compound was part of a "structure-based design" effort that involved the synthesis and screening of focused compound libraries acs.orgnih.govtum.de. While initial rational design of inhibitors selectively targeting β2c or β2i was challenging due to the high structural similarity between these subunits, systematic chemical modifications guided by structural insights ultimately led to the identification of selective compounds like this compound acs.orgnih.govtum.de.
Computational modeling and docking studies play a significant role in modern drug discovery by predicting the binding modes of ligands to macromolecular targets and guiding the design of novel compounds plos.orgfrontiersin.org. These techniques involve generating possible conformations and orientations (poses) of a ligand within a protein's binding site and assessing their interactions using scoring functions frontiersin.orgresearchgate.net. Although specific computational docking results for this compound were not detailed in the provided literature, the overarching "structure-based design" approach implies the integration of computational methods to inform the synthesis and optimization of compound libraries, leading to the identification of selective inhibitors like this compound acs.orgnih.govtum.de. Computational methods are increasingly used to guide, interpret, and complement experimental data in structural biology, including the analysis of protein-ligand interactions frontiersin.orgacs.org.
Compound Names and PubChem CIDs
Investigation of Biological Pathways and Cellular Processes Modulated by β2i Inhibition Via Lu 002i
Role of β2i in Immunoproteasome-Mediated Protein Degradation Pathways
The ubiquitin-proteasome system is a critical regulator of intracellular protein degradation, essential for maintaining protein homeostasis and controlling numerous cellular functions. frontiersin.orgnih.gov A specialized form of the proteasome, known as the immunoproteasome, is predominantly expressed in cells of hematopoietic origin and can be induced in other cells by pro-inflammatory cytokines such as interferon-γ (IFN-γ). frontiersin.orgmdpi.com The immunoproteasome is distinguished from its constitutive counterpart by the replacement of the three standard catalytic β-subunits (β1, β2, and β5) with their inducible isoforms: β1i (LMP2), β2i (MECL-1), and β5i (LMP7). frontiersin.orgnih.gov
This altered proteolytic signature is fundamental to the primary role of the immunoproteasome in adaptive immunity: the generation of a specific repertoire of peptide fragments from cytosolic and nuclear proteins. nih.gov These peptides are subsequently transported into the endoplasmic reticulum for loading onto Major Histocompatibility Complex (MHC) class I molecules, a critical step in the presentation of endogenous antigens to CD8+ cytotoxic T-lymphocytes. mdpi.com Beyond its role in immunity, the β2i-containing immunoproteasome also contributes to general protein homeostasis by degrading misfolded, damaged, or oxidized proteins, thereby preventing proteotoxic stress. frontiersin.org Furthermore, studies have shown that the β2i subunit can be directly involved in the degradation of specific proteins; for instance, it interacts with and degrades the viral non-structural protein NS3 of the classical swine fever virus (CSFV), thereby inhibiting viral replication. nih.gov
| Proteasome Type | Subunit (Nomenclature) | Catalytic Activity |
|---|---|---|
| Constitutive Proteasome | β1 (PSMB6) | Caspase-like |
| β2 (PSMB7) | Trypsin-like | |
| β5 (PSMB5) | Chymotrypsin-like | |
| Immunoproteasome | β1i (LMP2/PSMB9) | Chymotrypsin-like |
| β2i (MECL-1/PSMB10) | Trypsin-like | |
| β5i (LMP7/PSMB8) | Chymotrypsin-like |
Influence of β2i Inhibition on Specific Substrate Processing
The selective inhibition of the β2i subunit's trypsin-like activity by LU-002i is expected to directly impact the processing of protein substrates and, consequently, alter the landscape of peptides presented by MHC class I molecules. The generation of the MHC class I peptidome is a highly regulated process, and the specific cleavage patterns of the proteasome are a determining factor in the final repertoire of presented antigens. mdpi.com
By blocking the cleavage after basic residues (such as arginine and lysine) mediated by β2i, this compound would predictably lead to a reduction in the generation of peptides with these C-terminal anchor residues. While direct peptidomic analysis following this compound treatment is not extensively detailed in the available literature, the functional consequence can be inferred from the known substrate specificity of the β2i subunit. Inhibition would likely skew the peptide pool, favoring peptides generated by the remaining active sites, β1i and β5i, which primarily exhibit chymotrypsin-like activity (cleaving after hydrophobic residues).
This alteration of the MHC class I immunopeptidome can have profound immunological consequences. frontiersin.org The presentation of certain viral or tumor-associated antigens that depend on β2i-mediated processing for their generation could be significantly diminished, potentially allowing pathogenic cells to evade immune surveillance by CD8+ T-cells. Conversely, inhibiting β2i might prevent the destruction of other potential T-cell epitopes that contain internal basic residues, thereby enhancing their presentation. Therefore, selective β2i inhibition by this compound serves as a tool to modulate the antigen repertoire, which could be leveraged to either suppress or enhance specific immune responses.
Exploration of Cellular Signaling Pathways Potentially Impacted by Immunoproteasome Modulation
The proteasome's role extends beyond bulk protein degradation to the precise regulation of signaling proteins, thereby influencing major cellular pathways. Inhibition of the immunoproteasome, and specifically the β2i subunit, can thus have significant downstream effects on cellular signaling.
NF-κB Pathway: The Nuclear Factor-κB (NF-κB) pathway is a cornerstone of inflammatory signaling. Its activation is classically controlled by the proteasomal degradation of its inhibitor, IκBα. Research has identified a pivotal role for the immunoproteasome in modulating NF-κB signaling. mdpi.com Specifically, studies on angiotensin II-induced atrial fibrillation have shown that the β2i subunit (PSMB10) promotes the degradation of PTEN, a tumor suppressor protein. This leads to the activation of the PI3K/Akt pathway. Activated Akt, in turn, can activate IKKβ, the kinase responsible for phosphorylating IκBα and targeting it for degradation, ultimately resulting in the activation of NF-κB and its target inflammatory genes. researchgate.net
PI3K/Akt/mTOR Pathway: As mentioned above, β2i activity is directly linked to the PI3K/Akt pathway through the degradation of PTEN. researchgate.net By inhibiting β2i, this compound could potentially lead to the stabilization of PTEN, which would counteract PI3K/Akt signaling. This pathway is central to cell growth, proliferation, and survival, and its modulation has significant implications in both normal physiology and diseases like cancer.
| Signaling Pathway | Mechanism of Modulation by β2i | Potential Consequence of β2i Inhibition |
|---|---|---|
| NF-κB | Promotes degradation of PTEN, leading to Akt activation, IKKβ activation, and subsequent IκBα degradation. researchgate.net | Stabilization of IκBα, leading to reduced NF-κB activity and decreased inflammation. |
| PI3K/Akt/mTOR | Promotes degradation of the pathway inhibitor PTEN. researchgate.net | Stabilization of PTEN, leading to suppression of PI3K/Akt signaling. |
| JAK-STAT | Expression is regulated by IFN-γ via JAK-STAT. Potential for direct regulation of STAT protein stability (demonstrated for β5i). mdpi.comgrantome.com | Altered cytokine responsiveness and potential accumulation of specific phosphorylated STAT proteins. |
Understanding the Functional Contribution of the β2i Subunit in Immunological and Cellular Responses
The β2i subunit is a critical component for the proper functioning of the immune system, particularly in cell-mediated immunity. Its incorporation into the immunoproteasome is required for the production of numerous MHC class I-restricted T-cell epitopes that would not be efficiently generated by the constitutive proteasome. mdpi.com This function is vital for effective immune surveillance against viral infections and malignant transformations.
Studies using knockout mouse models have underscored the importance of β2i and other immunoproteasome subunits. For example, in the context of cerebral Toxoplasma gondii infection, mice lacking the catalytic subunits of the immunoproteasome, including β2i, exhibit impaired anti-parasitic immune responses. nih.gov This impairment was linked to reduced numbers of dendritic cells and CD8+ T-cells, dysregulated chemokine expression, and altered T-cell differentiation, ultimately leading to a higher parasite burden and prolonged neuroinflammation. nih.gov
Furthermore, the role of β2i is not limited to host defense. It is also implicated in the pathogenesis of inflammatory and autoimmune diseases. The upregulation of β2i in conditions like angiotensin II-induced cardiac stress contributes to inflammation, oxidative stress, and cardiac fibrosis. researchgate.net This highlights the dual nature of the β2i subunit: essential for protective immunity but also a potential driver of immunopathology when dysregulated. Therefore, the selective inhibition of β2i by this compound offers a therapeutic strategy to specifically target the pathogenic aspects of immunoproteasome activity while potentially preserving some functions of the constitutive proteasome necessary for general cellular health.
Challenges and Future Research Directions for Lu 002i As a Research Probe
Current Limitations in the Application of LU-002i
The effectiveness of this compound and similar activity-based probes in complex biological systems is often constrained by their inherent physicochemical properties and the challenges associated with in vivo studies.
Unknown in vivo Efficacy for Basic Biological Inquiry
While activity-based protein profiling (ABPP) is a powerful chemoproteomic technology capable of analyzing protein functional states in complex biological systems, including animal models, the in vivo efficacy of specific research probes like this compound for basic biological inquiry remains an area requiring further investigation. wikipedia.org General challenges exist in the in vivo application of various probe delivery methods, and the transition from in vitro characterization to in vivo studies often presents hurdles related to pharmacokinetics, biodistribution, and off-target effects. nih.gov Although immunoproteasome inhibitors, in general, are being explored for their therapeutic potential in inflammatory and autoimmune diseases, the specific effectiveness of this compound as a precise research tool for basic biological inquiry within living organisms is not yet fully established or widely reported. dntb.gov.ua
Strategies for Enhancing this compound's Utility as a Research Tool
To overcome the current limitations and maximize this compound's potential as a research probe, several strategies are being pursued in the design and delivery of activity-based probes.
Design of Advanced Activity-Based Probes with Improved Cellular Penetration
The cornerstone of activity-based protein profiling lies in the meticulous design of probes. wikipedia.org Advanced activity-based probes (ABPs) are engineered with a reactive group (warhead), a specificity motif, and a reporter tag to selectively and covalently bind to the active sites of target proteins. wikipedia.orgunesp.br To enhance cellular penetration, strategies include:
Minimizing Bulky Reporter Groups: Replacing large fluorescent reporters or biotin (B1667282) tags with smaller alkyne or azide (B81097) groups can significantly improve cell permeability. wikipedia.orgunesp.br These smaller tags allow for subsequent diversification of the probe with various reporter groups through bioorthogonal reactions, such as the widely utilized copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry. wikipedia.org
Incorporation of Cell-Penetrating Peptides (CPPs): Short, positively charged peptides, such as the trans-activator of transcription (TAT) peptide, can be conjugated to probes to facilitate their passage across cell membranes and even promote nuclear entry. Studies have shown that CPP-containing probes, despite potentially lower in vitro affinity, can demonstrate more efficient labeling of endogenous enzymes in intact cells due to enhanced cellular penetration.
Development of Inducible Probes: Inducible ABPs are designed to be initially unreactive and require in situ transformation to their active form within the cell. This strategy can effectively overcome issues related to poor membrane permeability and toxicity, allowing for protein profiling in more complex biological systems. nih.gov
Development of Conjugates for Targeted Delivery to Specific Cellular Compartments
Targeted delivery systems are crucial for directing probes to specific cells or intracellular compartments, thereby enhancing their utility and reducing off-target effects. This approach involves conjugating the probe to specific targeting moieties that facilitate internalization and localization:
Ligand-Mediated Delivery: Utilizing ligands that bind to overexpressed cell surface receptors or transporters on target cells can lead to receptor-mediated endocytosis and subsequent intracellular delivery. Examples include peptides that target specific receptors or nanoparticles functionalized with targeting ligands.
Organelle-Specific Targeting: Beyond general cellular entry, probes can be designed with specific organelle-targeting groups to localize them to subcellular compartments like the nucleus, mitochondria, or lysosomes. For instance, nuclear localization sequences (NLS) can promote nuclear translocation of probes.
Cleavable Linkers: To ensure the release of the active probe or its cargo within the target compartment, conjugates often incorporate cleavable linkers that respond to specific intracellular conditions, such as pH changes (e.g., in endosomes/lysosomes) or enzymatic activity.
Future Avenues in Immunoproteasome Research Using this compound
This compound's role as a selective β2i (MECL-1) inhibitor positions it as a valuable tool for advancing immunoproteasome research. dntb.gov.uanih.gov The immunoproteasome, with its three inducible beta subunits (LMP2, MECL-1, and LMP7), plays a critical role in immune responses, particularly in MHC-I mediated antigen presentation, and is a promising drug target for autoimmune and inflammatory diseases. dntb.gov.ua
Future research avenues leveraging this compound include:
Elucidating MECL-1 Specific Functions: As the only well-described MECL-1 inhibitor, this compound can be instrumental in further dissecting the precise biological roles of the MECL-1 subunit in various cellular processes and disease contexts. dntb.gov.ua This includes understanding its contribution to antigen processing and its unique enzymatic activity (trypsin-like activity). dntb.gov.ua
Developing Next-Generation β2i-Selective Probes: this compound serves as a blueprint for the rational design of more potent and highly selective β2i inhibitors and activity-based probes. wikipedia.orgnih.gov Efforts will focus on optimizing its structure, particularly the P1 and P3 positions, to improve potency and enhance selectivity over other proteasome subunits (e.g., β2c) and other cellular proteases. wikipedia.orgnih.gov
Investigating Multi-Subunit Immunoproteasome Inhibition: Emerging evidence suggests that co-inhibition of multiple immunoproteasome subunits, such as β1i and β5i, or β2i and β5i, may be more effective in driving anti-inflammatory activity than targeting a single subunit. nih.gov this compound can be used in combination studies or as a starting point for developing dual or pan-immunoproteasome inhibitors to explore these synergistic effects. nih.gov
Exploring Therapeutic Applications in Neuroinflammation: Given the potential role of immunoproteasome inhibitors in neuroinflammatory disorders like Alzheimer's disease, future research may involve enhancing the blood-brain barrier (BBB) permeability of this compound derivatives or conjugates to investigate its efficacy in central nervous system-related basic biological inquiries. dntb.gov.ua
Advancing ABPP Methodology: The challenges associated with this compound's application in live cells and in vivo will continue to drive innovation in ABPP methodology, leading to the development of more cell-permeable, targetable, and quantifiable probes for real-time monitoring of enzyme activity in complex biological systems. nih.gov
Compound Names and PubChem CIDs
| Compound Name | PubChem CID | CAS Number |
| This compound | N/A | 2322333-96-8 |
| ONX-0914 | N/A | N/A |
| Bortezomib (B1684674) | 387223 | 179324-69-7 |
| Carfilzomib | 10325470 | 868540-17-4 |
Deepening the Understanding of β2i-Specific Substrates and Their Biological Fates
A primary challenge in utilizing this compound as a research probe lies in comprehensively identifying and characterizing the endogenous substrates specifically targeted by the β2i subunit. The proteasome system, including the immunoproteasome, is responsible for degrading a vast array of cellular proteins, and the precise substrate specificity of individual catalytic subunits can be elusive due to the redundancy and dynamic nature of proteolytic pathways. While immunoproteasomes are known to be more effective at degrading ubiquitin-modified proteins, particularly under conditions of cellular stress, pinpointing the exact proteins whose degradation is uniquely dependent on β2i activity remains a complex task.
Future research leveraging this compound should focus on advanced proteomics approaches, such as quantitative mass spectrometry combined with activity-based protein profiling (ABPP), to systematically map β2i-specific substrates. Understanding the biological fate of these substrates upon this compound-mediated inhibition is crucial. This includes investigating whether they accumulate, are rerouted to alternative degradation pathways (e.g., autophagy), or lead to specific cellular dysfunctions or compensatory mechanisms. Such insights are vital for fully appreciating the downstream biological consequences of β2i inhibition.
Elucidating the Precise Role of β2i in Discrete Immunological and Proteostasis Pathways
The immunoproteasome, incorporating β1i, β2i, and β5i subunits, plays a critical role in various immunological processes, notably in the generation of antigenic peptides for MHC class I presentation, which is essential for cytotoxic T lymphocyte activation. β2i, specifically, contributes to the trypsin-like activity of the immunoproteasome, cleaving after basic amino acids. Beyond antigen presentation, β2i is implicated in broader immune responses, including the activation of the NF-κB pathway, T cell proliferation and survival, and B cell development.
Exploring Structural Adaptations of Immunoproteasomes in Response to Selective Inhibition
The 20S proteasome, including its immunoproteasome variant, is known to undergo conformational changes that influence its activity and substrate access. Selective inhibition by compounds like this compound can potentially induce specific structural adaptations within the immunoproteasome complex. Understanding these structural changes is paramount for rational drug design and for predicting potential resistance mechanisms.
Comparative Studies of this compound with Other Proteasome Inhibitors for Research Tool Validation
To fully establish this compound as a reliable and precise research tool, comprehensive comparative studies with other established proteasome inhibitors are essential. This includes pan-proteasome inhibitors (e.g., bortezomib, carfilzomib) and other subunit-selective inhibitors (e.g., ONX-0914 for β5i, KZR-616, or LU-102 which inhibits β2c and β2i).
Validation criteria for this compound should encompass its specificity, potency, cell permeability, and the precise impact on downstream cellular pathways compared to other inhibitors nih.gov. Such comparative analyses would confirm this compound's unique profile and help differentiate its effects from those of less selective compounds. For instance, demonstrating that this compound elicits distinct cellular responses or modulates specific immunological pathways in a manner different from β5i-selective inhibitors would underscore its value. These studies are critical for validating this compound's utility in dissecting the distinct functions of the β2i subunit and for ensuring that observed biological effects are indeed attributable to selective β2i inhibition, thereby solidifying its role as a valuable probe in proteasome research.
Q & A
Q. What is the molecular mechanism of LU-002i, and how does its selectivity for β2i over β2c proteasome subunits influence experimental design?
this compound is a subunit-selective inhibitor targeting the immunoproteasome β2i (IC50 = 220 nM) and constitutive proteasome β2c, with a 67-fold selectivity ratio for β2i . Its mechanism involves binding to the S1 pocket of β2i, which accommodates bulky P1 residues due to structural flexibility in β2i (e.g., Glu53 vs. Asp53 in β2c) . To validate selectivity, researchers should use cell lysates from models expressing β2i (e.g., immune-activated cells) and β2c (e.g., constitutive proteasomes), comparing dose-response curves and employing activity-based probes (ABPs) for β2i visualization .
Q. What standardized assays are recommended to quantify this compound’s inhibitory activity in vitro?
Fluorescent substrate-based assays (e.g., Z-Leu-Leu-Glu-AMC for β2i) in cell lysates are optimal. Include controls with β2c-selective inhibitors (e.g., ONX 0914 derivatives) to confirm subunit specificity . IC50 calculations should use nonlinear regression analysis with triplicate technical replicates to minimize variability .
Q. How should researchers address potential off-target effects of this compound in proteasome inhibition studies?
Co-treat with pan-proteasome inhibitors (e.g., bortezomib) to distinguish this compound-specific effects from global proteasome inhibition. Combine with siRNA knockdown of β2i to confirm on-target activity . Secondary assays (e.g., Western blot for ubiquitinated proteins) can validate proteasome inhibition .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in this compound’s cellular efficacy versus in vitro activity?
Discrepancies may arise from poor membrane permeability or intracellular protein binding. Use LC-MS/MS to quantify intracellular this compound concentrations and compare with in vitro IC50 values . Modify experimental conditions (e.g., serum-free media, longer incubation times) to enhance compound uptake .
Q. How can structural biology techniques elucidate this compound’s β2i selectivity for rational inhibitor optimization?
Cryo-EM or X-ray crystallography of this compound-bound yeast proteasomes engineered with human β2i/β2c subunits can reveal binding pocket dynamics . Molecular dynamics simulations should focus on S1 pocket flexibility (e.g., hydrogen bonding between His35 and Asp53 in β2c vs. β2i’s Glu53) to guide P1/P2 residue modifications .
Q. What methodologies are critical for assessing this compound’s therapeutic potential in disease models without conflating β2i/β2c roles?
Use β2i-knockout mice or β2c-selective inhibitors as comparators in autoimmune/inflammatory models (e.g., lupus, rheumatoid arthritis). Measure biomarkers like cytokine profiles (IL-6, TNF-α) and autoantibody levels to isolate β2i-specific immunomodulatory effects .
Q. How should researchers design studies to analyze contradictory data on this compound’s β2c inhibition in different cell types?
Perform proteasome subunit profiling via qPCR/Western blot to quantify β2c/β2i expression ratios across cell lines . Correlate this compound’s β2c IC50 with β2c expression levels to identify context-dependent activity . Use mixed-model statistical analyses to account for inter-cell variability .
Methodological Best Practices
Q. What statistical frameworks are recommended for analyzing this compound’s dose-response data in heterogeneous systems?
Apply hierarchical Bayesian models to account for variability across biological replicates and assay platforms . Use Akaike’s Information Criterion (AIC) to compare sigmoidal vs. biphasic dose-response models .
Q. How can researchers ensure reproducibility in this compound studies given its limited in vivo validation?
Preclinical studies must include:
Q. What strategies mitigate bias when formulating hypotheses about this compound’s therapeutic applications?
Adopt FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis development . Use systematic reviews to identify gaps in immunoproteasome inhibitor literature before designing animal studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
